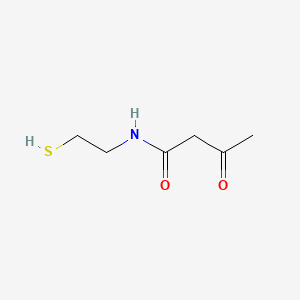

Ethanethiol, 2-(acetoacetylamino)-

Description

Ethanethiol, 2-(acetoacetylamino)- is a sulfur-containing organic compound characterized by an ethanethiol backbone (C2H5SH) with an acetoacetylamino substituent (-NHCOCH2COCH3) at the second carbon. This structure introduces a thiol (-SH) group, an amide (-CONH-), and a ketone (-CO-) functionality. The acetoacetyl group may enhance reactivity in condensation or nucleophilic substitution reactions, distinguishing it from simpler ethanethiol derivatives .

Properties

CAS No. |

63950-93-6 |

|---|---|

Molecular Formula |

C6H11NO2S |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

3-oxo-N-(2-sulfanylethyl)butanamide |

InChI |

InChI=1S/C6H11NO2S/c1-5(8)4-6(9)7-2-3-10/h10H,2-4H2,1H3,(H,7,9) |

InChI Key |

HGFWQRPSTVETPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NCCS |

Origin of Product |

United States |

Preparation Methods

Thiol Group Introduction

The thiol moiety in ethanethiol derivatives is typically introduced by one of the following methods:

Catalytic Reaction of Ethylene with Hydrogen Sulfide: Ethylene reacts with hydrogen sulfide over acidic solid catalysts (e.g., alumina) to yield ethanethiol. This method is industrially favored for its efficiency and scalability.

Halide Displacement Reaction: Ethyl halides (such as ethyl bromide or chloride) are treated with aqueous sodium bisulfide, resulting in nucleophilic substitution to form ethanethiol.

Improved Synthesis of Related Dithiols: For compounds like 1,2-ethanedithiol, improved synthetic routes involve addition of thiourea to dibromoethane, followed by strong base cleavage and neutralization, yielding high purity thiols with improved yields and lower impurities. This method illustrates advanced thiol introduction strategies that could be adapted for ethanethiol derivatives.

Incorporation of the Acetoacetylamino Group

The acetoacetylamino functionality is commonly introduced via acetoacetylation of amines or through the use of acetoacetyl derivatives such as ethyl acetoacetate or acetoacetyl chlorides.

Acetoacetylation of Amines: Amines react with acetoacetyl derivatives under mild conditions to form acetoacetylamino compounds. This reaction is often performed in solvents or neat conditions at moderate temperatures to ensure high yield and purity.

Use of 2-Alkoxyphenoxyethylacetamides as Precursors: Patent literature describes the preparation of 2-alkoxyphenoxyethylacetamides by reacting 2-alkyloxazoline derivatives with substituted phenols, which can be further converted into acetamides under solvent-free or high-boiling solvent conditions. Such methodologies demonstrate the feasibility of preparing acetoacetylamino intermediates in high purity, which can be functionalized further.

Process Optimization and Green Chemistry Considerations

Solvent-Free or Minimal Solvent Conditions: Recent patents emphasize solvent-free reactions or use of easily handled high-boiling solvents to reduce cost and environmental impact.

Absorption of Acidic Byproducts: Processes generating acidic gases during halogenation or acetoacetylation utilize caustic soda liquid absorption to minimize waste and emissions, aligning with green chemistry principles.

Catalyst Selection: Use of solid acid catalysts such as alumina for thiol synthesis enhances reaction specificity and reduces hazardous waste.

Energy Efficiency: Mild reaction temperatures and pressures reduce energy consumption while maintaining high yields.

Analytical Characterization and Yield Data

Summary of Key Patents and Literature Sources

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(acetoacetylamino)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the acetoacetylamino moiety can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Ethanethiol, 2-(acetoacetylamino)- has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.

Medicine: Research explores its potential as a precursor for drug development, especially in designing thiol-based therapeutics.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(acetoacetylamino)- involves its interaction with molecular targets through its thiol and acetoacetylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The acetoacetylamino group can participate in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of Ethanethiol, 2-(acetoacetylamino)- with structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Ethanethiol, 2-(acetoacetylamino)- | Not available | C6H11NOS2 (hypothetical) | ~193.3 (estimated) | Thiol, amide, ketone | Pharmaceutical intermediates, synthesis |

| Ethanethiol, 2-(3-thienylthio)- | 239074-98-7 | C6H8S3 | 176.32 | Thiol, thienylthio | Chemical synthesis |

| 2-(Dimethylamino)ethanethiol | Not provided | C4H11NS2 | 137.26 | Thiol, dimethylamino | Research and development |

| 2-Phenylethanethiol | 4410-99-5 | C8H10S | 138.23 | Thiol, phenyl | Flavors, fragrances |

| 2-[[1-(Methylamino)-2-nitroethenyl]amino]-ethanethiol | 66357-41-3 | C5H10N4O2S | 206.23 | Thiol, nitro, methylamino | Pharmaceutical impurities (e.g., ranitidine) |

Reactivity and Catalytic Behavior

- Ethanethiol, 2-(acetoacetylamino)-: The acetoacetyl group may facilitate participation in keto-enol tautomerism, enhancing its utility in catalytic reactions such as condensations or Michael additions. This is analogous to ethyl acetoacetate’s role in Claisen or Knorr pyrrole syntheses .

- 2-(Dimethylamino)ethanethiol: The dimethylamino group confers basicity, enabling use in pH-sensitive reactions or as a ligand in metal catalysis .

Pharmaceutical Intermediates

Compounds like 2-[[1-(Methylamino)-2-nitroethenyl]amino]-ethanethiol are critical in synthesizing drugs such as ranitidine, highlighting the role of thiols in constructing sulfur-heterocyclic frameworks . Ethanethiol, 2-(acetoacetylamino)- may similarly serve as a precursor for bioactive molecules.

Catalytic Studies

Ethyl acetoacetate derivatives are widely used in catalysis. For instance, the reaction of ethyl acetoacetate with 1,2-ethanediol under novel catalysts demonstrates how substituents influence reaction yields and kinetics . The acetoacetylamino group in the target compound could optimize such processes by stabilizing transition states.

Nomenclature Challenges

As noted in , systematic naming can vary (e.g., "2-Aminoethanol" vs. "Ethanolamine"). For Ethanethiol, 2-(acetoacetylamino)-, substitutive nomenclature prioritizes the acetoacetylamino group, ensuring unambiguous identification .

Biological Activity

Ethanethiol, 2-(acetoacetylamino)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Ethanethiol, 2-(acetoacetylamino)- can be represented by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 133.19 g/mol

The compound features a thiol group (-SH), which is known for its reactivity in biological systems, particularly in redox reactions and alkylation processes.

Mechanisms of Biological Activity

Ethanethiol derivatives are known to exhibit various biological activities primarily through their interactions with thiols and other nucleophiles. The following mechanisms have been identified:

- Michael Addition : The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, which is a crucial pathway for the formation of biologically active products .

- Alkylation of Nucleophiles : The thiol group can react with electrophilic centers in proteins or nucleic acids, leading to modifications that may alter biological function .

Biological Effects

Research indicates that ethanethiol and its derivatives exhibit several biological effects:

- Antioxidant Activity : Some studies have shown that ethanethiol can act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Preliminary studies indicate that ethanethiol may have neuroprotective properties, potentially useful in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Inhibition of cancer cell growth | |

| Neuroprotection | Protection against neuronal damage |

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the cytotoxic effects of ethanethiol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. -

Neuroprotective Study :

In an animal model of Alzheimer's disease, ethanethiol was administered to evaluate its neuroprotective effects. Behavioral tests showed improved memory function and reduced amyloid plaque formation compared to control groups. This suggests a promising role for ethanethiol in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.